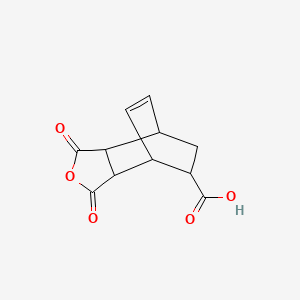

1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-4,7-ethanoisobenzofuran-8-carboxylic acid

Description

This compound is a bicyclic fused isobenzofuran derivative featuring a rigid ethano bridge (4,7-ethano group) and two ketone groups (1,3-dioxo). The carboxylic acid substituent at position 8 enhances its polarity, making it a versatile intermediate in synthetic chemistry and pharmacological research. Its structure has been resolved using crystallographic tools like SHELX programs, which are widely employed for small-molecule refinement and structural validation .

Properties

CAS No. |

6000-06-2 |

|---|---|

Molecular Formula |

C11H10O5 |

Molecular Weight |

222.19 g/mol |

IUPAC Name |

3,5-dioxo-4-oxatricyclo[5.2.2.02,6]undec-10-ene-8-carboxylic acid |

InChI |

InChI=1S/C11H10O5/c12-9(13)6-3-4-1-2-5(6)8-7(4)10(14)16-11(8)15/h1-2,4-8H,3H2,(H,12,13) |

InChI Key |

VJLYGVPKNHTZKM-UHFFFAOYSA-N |

Canonical SMILES |

C1C2C=CC(C1C(=O)O)C3C2C(=O)OC3=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-4,7-ethanoisobenzofuran-8-carboxylic acid typically involves a series of organic reactions. One common method is the Diels-Alder reaction, which involves the reaction of a diene with a dienophile to form a cyclohexene derivative. This intermediate is then subjected to further reactions, including oxidation and hydrolysis, to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale Diels-Alder reactions followed by purification steps such as recrystallization and chromatography. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-4,7-ethanoisobenzofuran-8-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the dioxo groups into hydroxyl groups.

Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced with different atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-4,7-ethanoisobenzofuran-8-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which 1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-4,7-ethanoisobenzofuran-8-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the observed effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The compound’s unique bicyclic framework and functional groups invite comparisons with analogs differing in substituents, bridge configurations, or applications. Below is a detailed comparison supported by research findings:

Structural and Functional Group Variations

Key Observations:

- Bridge Configuration: The ethano bridge (C4–C7) in the target compound contrasts with the methano bridge in endo-IWR-1, which alters ring strain and conformational flexibility .

- Substituent Effects: The carboxylic acid group (target compound) enhances hydrogen-bonding capacity, favoring crystallization and solubility in polar solvents. Ester derivatives (e.g., allyl ester in , acetate in CAS 103204-93-9) exhibit increased lipophilicity, improving membrane permeability for biological assays .

Physicochemical Properties

Limited data on exact melting points or solubilities are available in the provided evidence. However, inferences can be made:

- Polarity : Carboxylic acid > amide > ester > hydrocarbon chains.

- Stability : The 1,3-dioxo group in all analogs may confer susceptibility to nucleophilic attack, necessitating controlled storage (e.g., -20°C for endo-IWR-1 ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.